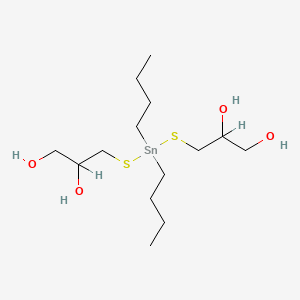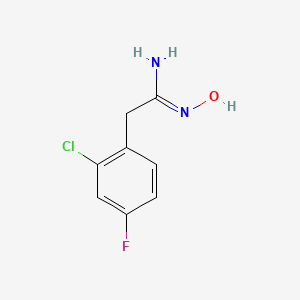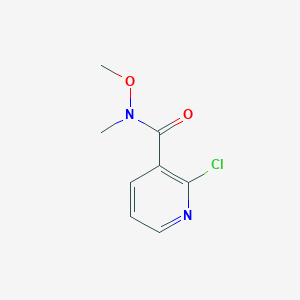
2-Cloro-N-metoxi-N-metilnicotinamida
Descripción general
Descripción
2-Chloro-N-methoxy-N-methylnicotinamide is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of nicotinamide, featuring a chloro substituent at the 2-position and methoxy and methyl groups attached to the nitrogen atom
Aplicaciones Científicas De Investigación
2-Chloro-N-methoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
2-Chloro-N-methoxy-N-methylnicotinamide is a type of Weinreb amide . It is primarily used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds are signaling molecules in the quorum sensing of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets by serving as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS) . This interaction results in the production of PQS, a key signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-N-methoxy-N-methylnicotinamide are those involved in the quorum sensing of Pseudomonas aeruginosa . The downstream effects of these pathways include the regulation of virulence and biofilm formation in Pseudomonas aeruginosa .
Pharmacokinetics
As a weinreb amide, it is expected to have good stability and reactivity, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of 2-Chloro-N-methoxy-N-methylnicotinamide’s action include the production of PQS and related 2-alkyl-4-quinolones . These compounds play a crucial role in the quorum sensing of Pseudomonas aeruginosa, influencing the bacterium’s virulence and biofilm formation .
Action Environment
The action, efficacy, and stability of 2-Chloro-N-methoxy-N-methylnicotinamide can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored at 2-8°C
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-methoxy-N-methylnicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 2-Chloro-N-methoxy-N-methylnicotinamide and biomolecules are often characterized by binding affinities, which determine the strength and specificity of these interactions .
Cellular Effects
The effects of 2-Chloro-N-methoxy-N-methylnicotinamide on cellular processes are diverse and depend on the type of cells and the context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-N-methoxy-N-methylnicotinamide may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and behavior. Additionally, it can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-methoxy-N-methylnicotinamide involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. The binding interactions of 2-Chloro-N-methoxy-N-methylnicotinamide with biomolecules are crucial for its biochemical effects and therapeutic potential .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methoxy-N-methylnicotinamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of 2-Chloro-N-methoxy-N-methylnicotinamide is essential for determining its therapeutic window and safety profile .
Metabolic Pathways
2-Chloro-N-methoxy-N-methylnicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The interactions of 2-Chloro-N-methoxy-N-methylnicotinamide with metabolic enzymes are critical for its role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Chloro-N-methoxy-N-methylnicotinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of 2-Chloro-N-methoxy-N-methylnicotinamide is important for optimizing its delivery and effectiveness in therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Mild Reaction Conditions: The reactions are carried out under mild and controllable conditions to ensure high yield and purity.
Simple Process Equipment: The use of simple process equipment reduces production costs and facilitates easy handling.
Low Waste Generation: The method minimizes waste generation, making it environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: This compound has a similar structure but with a bromo substituent at the 6-position.
2-Chloro-N-methoxy-N,5-dimethylnicotinamide: This compound features an additional methyl group at the 5-position.
Uniqueness
2-Chloro-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJITSOJPZKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437037 | |
| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488149-34-4 | |
| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


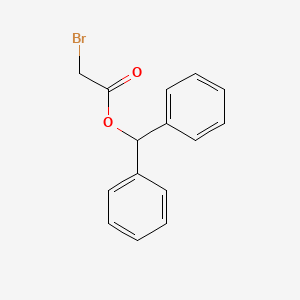
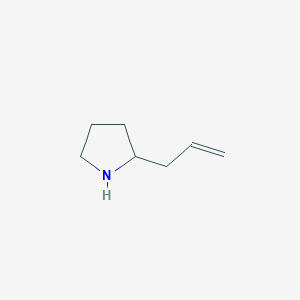

![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)


![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
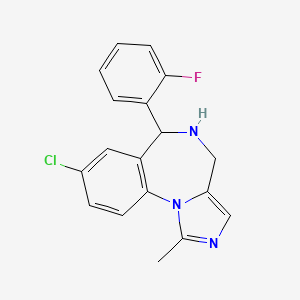
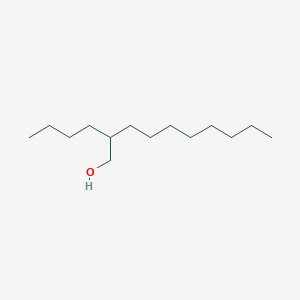
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
